molecular formula C17H10N2O4 B5013855 2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE

2-AMINO-4-(3-FURYL)-5-OXO-4H,5H-PYRANO[3,2-C]CHROMEN-3-YL CYANIDE

Cat. No.: B5013855
M. Wt: 306.27 g/mol
InChI Key: PLQVJRYIQCTCKW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]chromene family, characterized by a fused pyran-chromene ring system. The structure includes a 3-furyl substituent at position 4, an amino group at position 2, a ketone at position 5, and a cyanide group at position 3.

Properties

IUPAC Name

2-amino-4-(furan-3-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c18-7-11-13(9-5-6-21-8-9)14-15(23-16(11)19)10-3-1-2-4-12(10)22-17(14)20/h1-6,8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQVJRYIQCTCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=COC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with furfural in the presence of a base, followed by cyclization and cyanation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyranochromenes, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Biological Activities

Research has indicated that 2-amino-4-(3-furyl)-5-oxo-pyranochromene exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.

Scientific Research Applications

The following table summarizes the key applications of 2-amino-4-(3-furyl)-5-oxo-pyranochromene in scientific research:

Application Area Description
Medicinal Chemistry Development of novel drugs targeting oxidative stress and inflammation.
Material Science Utilization in the synthesis of polymers and nanomaterials due to its stability.
Agricultural Chemistry Potential use as a pesticide or herbicide due to its antimicrobial properties.
Biochemical Research Study of enzyme inhibition and interaction with biomolecules.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of various pyranochromene derivatives, including 2-amino-4-(3-furyl)-5-oxo-pyranochromene. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting potential for use in food preservation and nutraceuticals.
  • Antimicrobial Efficacy
    • In a controlled laboratory setting, the compound was tested against strains of E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.
  • Inflammation Model Studies
    • In vivo studies using animal models demonstrated that administration of the compound resulted in reduced markers of inflammation compared to control groups, indicating its therapeutic potential for conditions like arthritis.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Crystallographic and Analytical Tools

The structural elucidation of such compounds relies on tools like SHELXL (for refinement) and OLEX2 (for structure solution and visualization), as noted in , and 5. For example:

  • SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving complex substituent arrangements (e.g., furyl vs. hydroxyphenyl groups) .
  • WinGX/ORTEP () aids in visualizing molecular geometry and packing, which is essential for comparing steric effects of substituents across analogs .

Biological Activity

2-Amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H10N2O4
  • Molecular Weight : 306.27 g/mol
  • CAS Number : 385400-51-1

Synthesis

The synthesis of this compound typically involves a multi-component reaction of 4-hydroxycoumarin, malononitrile, and substituted aldehydes. This method allows for the introduction of various functional groups to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano[3,2-c]chromenes exhibit significant anticancer properties. In particular, a study evaluated a series of 2-amino-4-aryl-5-oxo derivatives against various human tumor cell lines. The results indicated that certain compounds displayed potent antiproliferative effects with IC50 values in the low micromolar range.

Table 1: Antiproliferative Activities of Selected Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aHT-29 (Colon)0.5Microtubule disruption
1cHCT-116 (Colon)0.15Centrosome de-clustering
1dEA.hy926 (Endothelial)0.04G2/M cell cycle arrest

The compounds were found to disrupt microtubule formation and induce centrosome de-clustering, leading to cell cycle arrest in the G2/M phase. This mechanism is particularly effective against tumor cells that often have multiple centrosomes.

Anti-Angiogenic Effects

In addition to their direct anticancer effects, these compounds also exhibited anti-angiogenic properties both in vitro and in vivo. The ability to inhibit angiogenesis is crucial for limiting tumor growth and metastasis.

Case Studies

A notable case study involved the evaluation of a specific derivative (compound 1c) against a panel of eight tumor cell lines. The study reported that this compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis.

Mechanistic Insights

The mechanism by which these compounds exert their effects includes:

  • Microtubule Disruption : Leading to improper spindle formation during mitosis.
  • Centrosome De-Clustering : Resulting in multipolar spindles which can cause cell death.
  • Cell Cycle Arrest : Particularly at the G2/M checkpoint, preventing further cell division.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide, and how can reaction conditions be optimized?

  • Methodology :

  • One-pot multicomponent reactions are often effective for synthesizing pyrano[3,2-c]chromene derivatives. For example, combining substituted furans, malononitrile, and chromene precursors in ethanol/water under reflux can yield the target compound.
  • Catalytic systems : Nano silica-bonded catalysts (e.g., silica-supported acids or bases) improve reaction efficiency and reduce byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the pure product. Monitor purity via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane).
    • Optimization : Adjust molar ratios (1:1.2:1 for aldehyde:malononitrile:chromene precursor), temperature (80–100°C), and reaction time (6–12 hours). Use HPLC to confirm yield (>85%) .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should overlapping signals in NMR spectra be resolved?

  • Techniques :

  • FT-IR : Confirm the presence of nitrile (C≡N stretch ~2200 cm⁻¹), carbonyl (C=O ~1700 cm⁻¹), and amino groups (N-H ~3300–3400 cm⁻¹) .
  • NMR : Use DMSO-d₆ as the solvent. For 1H^1H NMR, assign the furyl protons (δ 7.8–8.0 ppm as doublets) and pyrano ring protons (δ 4.4–5.0 ppm). Overlapping signals can be resolved using 2D experiments (COSY, HSQC) .
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. For C₁₇H₁₁N₂O₃, expect m/z 307.0722 .

Advanced Research Questions

Q. How can X-ray crystallography address uncertainties in the spatial arrangement of the furyl substituent and pyrano ring conformation?

  • Crystallization : Grow single crystals via slow evaporation of a dichloromethane/methanol (1:1) solution.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning or disorder with SHELXL (TWIN/BASF commands) .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. The furyl group’s dihedral angle with the pyrano ring (e.g., 15–25°) can be visualized using ORTEP .

Q. What computational strategies predict the compound’s electronic properties and potential as a kinase inhibitor?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular docking : Dock the compound into ATP-binding pockets (e.g., p38 MAP kinase) using AutoDock Vina. Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to hinge regions (e.g., Met109) .

Q. How should in vitro cytotoxicity assays be designed to evaluate anticancer activity, and what controls are essential?

  • Assay protocol :

  • Use the sulforhodamine B (SRB) assay : Treat adherent cancer cells (e.g., MCF-7, HeLa) for 48 hours. Fix with 10% trichloroacetic acid, stain with SRB (0.4% in 1% acetic acid), and measure absorbance at 564 nm.
  • Controls : Include untreated cells (negative control) and doxorubicin (positive control, IC₅₀ ~1 µM).
  • Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism).

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Troubleshooting :

  • Purity check : Reanalyze via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% may distort NMR/IR .
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve 1H^1H NMR shift accuracy .
  • Alternative models : Compare B3LYP vs. M06-2X functional results for IR vibrational modes .

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